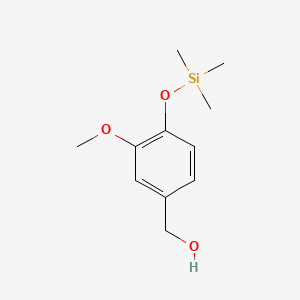![molecular formula C36H60O7 B13382719 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B13382719.png)
2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng C. A. Meyer . It belongs to the class of ginsenosides, which are the major bioactive constituents of ginseng. These compounds have been extensively studied for their pharmacological effects, including anti-cancer, anti-inflammatory, and immune-modulating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoginsenoside Rh3 can be synthesized through the acid transformation of other ginsenosides. For instance, it can be produced from ginsenoside Rh2 by dehydration at the C-20 position using 0.01% formic acid at 120°C for 4 hours . This method allows for the rapid preparation of rare ginsenosides, including Isoginsenoside Rh3.
Industrial Production Methods
Industrial production of Isoginsenoside Rh3 involves the use of biotechnological methods, such as metabolic engineering and biosynthesis. Advances in the identification of key enzymes involved in the biosynthetic pathways of rare ginsenosides have enabled the large-scale production of these compounds using microbial chassis, mainly in Saccharomyces cerevisiae .
Analyse Des Réactions Chimiques
Types of Reactions
Isoginsenoside Rh3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Isoginsenoside Rh3 include formic acid for dehydration and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydration of ginsenoside Rh2 using formic acid produces Isoginsenoside Rh3 .
Applications De Recherche Scientifique
Isoginsenoside Rh3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Isoginsenoside Rh3 involves the modulation of various signaling pathways and molecular targets. It exerts its effects by interacting with steroidal receptors and regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation . These interactions lead to the inhibition of cancer cell growth, reduction of inflammation, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Isoginsenoside Rh3 is unique among ginsenosides due to its specific chemical structure and biological activities. Similar compounds include:
Ginsenoside Rh1: Another triterpenoid saponin with similar anti-cancer and anti-inflammatory properties.
Ginsenoside Rh2: A precursor to Isoginsenoside Rh3, known for its anti-cancer effects.
Ginsenoside Rk2: Another rare ginsenoside with similar pharmacological activities.
Compared to these compounds, Isoginsenoside Rh3 has distinct structural features and specific biological activities that make it a valuable compound for scientific research and therapeutic applications .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXREOMFNVWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)

![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)


![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)

![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)



